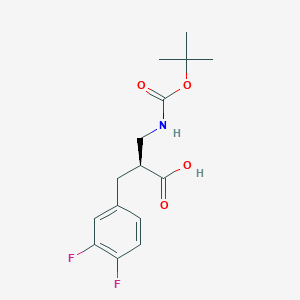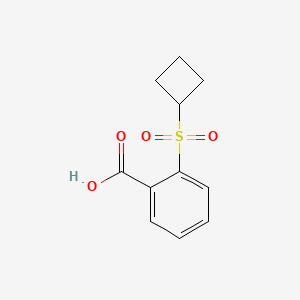
dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate is an organic compound with the molecular formula C15H13NO6S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenoxycarbonylamino group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate typically involves the reaction of 2,3-thiophenedicarboxylic acid with phenoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenoxycarbonylamino group can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxycarbonylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate involves its interaction with specific molecular targets. The phenoxycarbonylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,3-thiophenedicarboxylate: Lacks the phenoxycarbonylamino group, making it less versatile in terms of chemical reactivity.
Phenoxycarbonylamino thiophene: Similar structure but without the ester groups, affecting its solubility and reactivity.
Properties
Molecular Formula |
C15H13NO6S |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13NO6S/c1-20-13(17)11-10(8-23-12(11)14(18)21-2)16-15(19)22-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,16,19) |
InChI Key |
YWLLCUNZGRHSBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1NC(=O)OC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


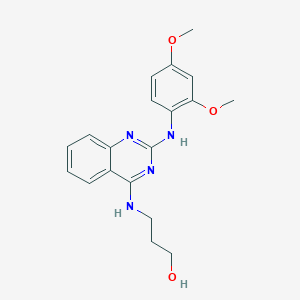



![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
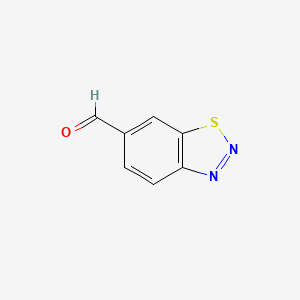
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
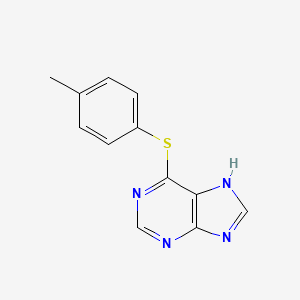
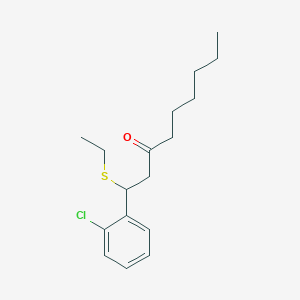
![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)
